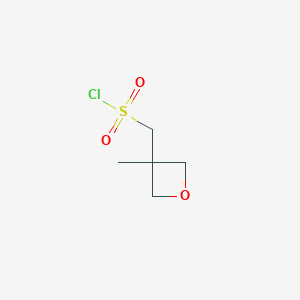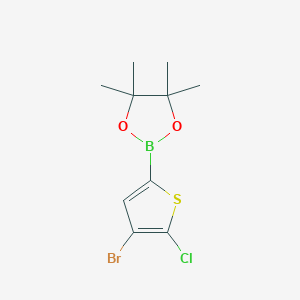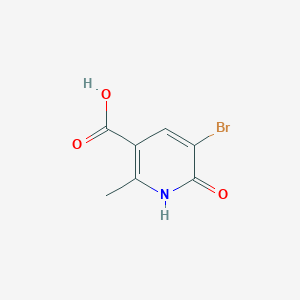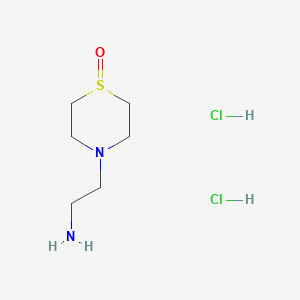
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride
Übersicht
Beschreibung
The compound “4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride” is a derivative of morpholine, which is a common heterocyclic amine. The “4-(2-Aminoethyl)” part suggests that an ethylamine group is attached to the 4th carbon of the morpholine ring. The “1lambda4-thiomorpholin-1-one” part indicates that the compound contains a thiomorpholine ring, which is a morpholine ring where one of the oxygen atoms is replaced by a sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be expected to contain a morpholine ring, an ethylamine group, and a sulfur atom replacing one of the oxygen atoms in the morpholine ring .Chemical Reactions Analysis
As a derivative of morpholine, this compound could potentially undergo a variety of chemical reactions. The presence of the aminoethyl group might make it a candidate for reactions involving amines .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. As a morpholine derivative, it would likely be a solid at room temperature and soluble in water due to the presence of the polar morpholine ring and aminoethyl group .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The synthesis and antimicrobial activity of thiomorpholine derivatives, including compounds structurally related to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, were explored. These derivatives were developed through nucleophilic substitution reactions aiming for potent bioactive molecules with enhanced microbial intracellular concentration and reduced microbial resistance. The antimicrobial activities of the synthesized compounds were assessed, showing promising results in combating microbial infections (D. Kardile & N. Kalyane, 2010).
Chemical Synthesis and Reactivity
Research on the reactivity of unsubstituted and alkyl-substituted thiomorpholines, including derivatives of 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, has led to the synthesis of various N-substituted thiomorpholine-1,1-dioxides. These compounds have been explored for their potential in forming cyclic imides and other complex molecules, showcasing their versatility in chemical synthesis (F. Asinger, M. Kaussen, I. Gold-Martin, & A. Saus, 1981).
Enantioselective Synthesis
A study demonstrated the use of amino alcohol ligands for the highly enantioselective addition of organozinc reagents to aldehydes, utilizing structures akin to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride. This process underscores the compound's role in facilitating enantioselective synthesis, contributing to the development of chiral molecules with high enantiomeric excess (W. A. Nugent, 2002).
DPP-IV Inhibitors Design
Thiomorpholine derivatives, including those structurally similar to 4-(2-Aminoethyl)-1λ⁴-thiomorpholin-1-one dihydrochloride, have been synthesized and tested as dipeptidyl peptidase IV (DPP-IV) inhibitors. These compounds, based on natural and non-natural L-amino acids, have shown significant potential in vitro, with certain derivatives displaying promising results in glucose tolerance tests (Bei Han et al., 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1-oxo-1,4-thiazinan-4-yl)ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2OS.2ClH/c7-1-2-8-3-5-10(9)6-4-8;;/h1-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBPFOCASNKIAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)CCN1CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)-1lambda4-thiomorpholin-1-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Propenoic acid,tricyclo[3.3.1.13,7]decane-1,3-diyl ester (9CI)](/img/structure/B1524751.png)
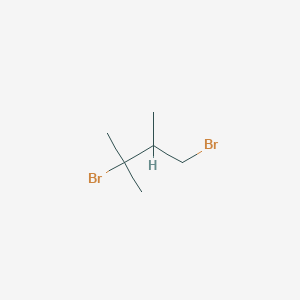
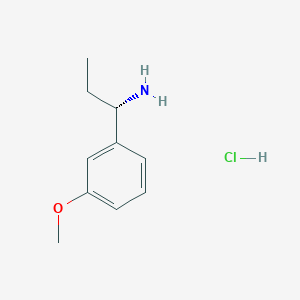
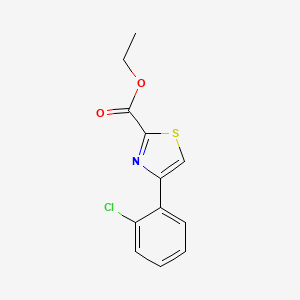
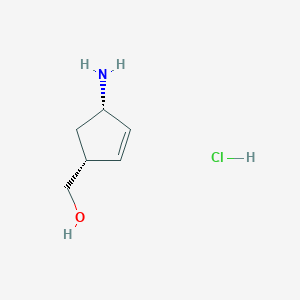
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
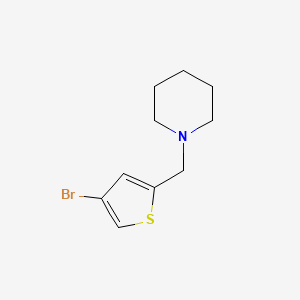
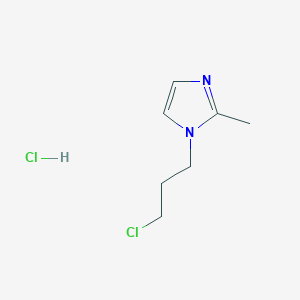
![4-[(Diethylamino)methyl]-5-methylisoxazole-3-carboxylic acid hydrochloride](/img/structure/B1524766.png)
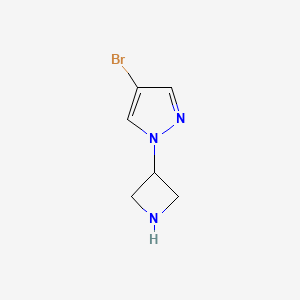
![tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate Hydrochloride](/img/structure/B1524768.png)
